molecular formula C11H8N2OS B14592680 3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile CAS No. 61424-08-6

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile

Cat. No.: B14592680
CAS No.: 61424-08-6
M. Wt: 216.26 g/mol
InChI Key: OAGDCMZHYUTNRW-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group attached to a benzothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate can yield intermediates that are further transformed into the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.

    Reactive Methylene Compounds: Used in substitution reactions to form pyridine derivatives.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61424-08-6

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

3-amino-6-methyl-4-oxothiochromene-2-carbonitrile

InChI

InChI=1S/C11H8N2OS/c1-6-2-3-8-7(4-6)11(14)10(13)9(5-12)15-8/h2-4H,13H2,1H3

InChI Key

OAGDCMZHYUTNRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C(C2=O)N)C#N

Origin of Product

United States

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